Antitumor agent-F10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

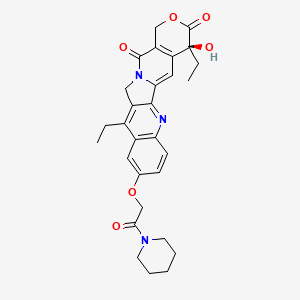

Molecular Formula |

C29H31N3O6 |

|---|---|

Molecular Weight |

517.6 g/mol |

IUPAC Name |

(19S)-10,19-diethyl-19-hydroxy-7-(2-oxo-2-piperidin-1-ylethoxy)-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaene-14,18-dione |

InChI |

InChI=1S/C29H31N3O6/c1-3-18-19-12-17(37-16-25(33)31-10-6-5-7-11-31)8-9-23(19)30-26-20(18)14-32-24(26)13-22-21(27(32)34)15-38-28(35)29(22,36)4-2/h8-9,12-13,36H,3-7,10-11,14-16H2,1-2H3/t29-/m0/s1 |

InChI Key |

QCYRDOFAEZEQFE-LJAQVGFWSA-N |

Isomeric SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)[C@@]4(CC)O)C2=NC5=C1C=C(C=C5)OCC(=O)N6CCCCC6 |

Canonical SMILES |

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OCC(=O)N6CCCCC6 |

Origin of Product |

United States |

Foundational & Exploratory

Antitumor Agent F10: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent F10 is a novel chemotherapeutic agent with a potent dual mechanism of action, demonstrating significant efficacy in preclinical models of various malignancies, including acute myeloid leukemia (AML), acute lymphoblastic leukemia (ALL), glioblastoma, and prostate cancer. This document provides a comprehensive technical overview of the core mechanism of action of F1 A, detailing its molecular targets, downstream signaling pathways, and cellular consequences. This guide is intended to serve as a resource for researchers and drug development professionals, providing detailed experimental protocols and quantitative data to facilitate further investigation and development of this promising antitumor agent.

Introduction

Antitumor agent F10 is a novel polymeric fluoropyrimidine that also functions as a camptothecin derivative. It exhibits potent cytotoxic activity against a broad range of cancer cell lines with impressive IC50 values in the nanomolar range, often being over 1000-fold more potent than the conventional chemotherapeutic agent 5-fluorouracil (5-FU).[1] The unique dual-targeting mechanism of F10, coupled with its favorable preclinical safety profile, positions it as a promising candidate for further clinical development.

Core Mechanism of Action: Dual Inhibition of Topoisomerase I and Thymidylate Synthase

The primary mechanism of action of F10 involves the simultaneous inhibition of two critical enzymes essential for DNA replication and repair: Topoisomerase I (Top1) and Thymidylate Synthase (TS).[2][3]

Inhibition of Topoisomerase I

F10, as a camptothecin derivative, traps Top1 in a covalent complex with DNA, known as the Topoisomerase I cleavage complex (Top1cc).[4] Top1 normally relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. F10 stabilizes the Top1cc, preventing the re-ligation of the DNA strand. The collision of replication forks with these stabilized Top1cc leads to the formation of DNA double-strand breaks, a highly cytotoxic lesion that triggers downstream cell death pathways.

Inhibition of Thymidylate Synthase

Concurrently, F10 inhibits Thymidylate Synthase (TS), the rate-limiting enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a crucial precursor for DNA synthesis. Inhibition of TS leads to a state of "thymineless death," characterized by an imbalance in the nucleotide pool and the misincorporation of uracil into DNA. This uracil misincorporation further contributes to DNA damage and genomic instability. In FM3A cells, a 24-hour exposure to 0.05 µM of FdUMP (a multimer of FdUMP, the active metabolite) decreased TS in situ activity to 1% of the control.

Downstream Signaling Pathways and Cellular Outcomes

The dual inhibition of Top1 and TS by F10 initiates a cascade of cellular events culminating in cell cycle arrest and apoptosis.

Induction of the Extrinsic Apoptotic Pathway

A key consequence of F10-induced DNA damage is the activation of the extrinsic apoptotic pathway. This is primarily mediated through the Fas/FasL signaling axis. F10 treatment promotes the co-localization of the Fas receptor (Fas) and its ligand (FasL) within the plasma membrane, including in lipid rafts. This clustering facilitates the formation of the Death-Inducing Signaling Complex (DISC), leading to the activation of initiator caspase-8. Activated caspase-8 then triggers a downstream caspase cascade, including the activation of executioner caspase-3 and caspase-7, which ultimately leads to the cleavage of cellular substrates and the execution of apoptosis. Notably, F10 does not appear to upregulate the overall cellular expression of Fas or FasL.

Modulation of Bcl-2 Family Proteins

The apoptotic signaling induced by F10 is also associated with the modulation of the Bcl-2 family of proteins, which are key regulators of apoptosis. While direct quantitative data for F10's effect on all Bcl-2 family members is still emerging, studies on other agents in similar cell lines suggest that an increased Bax/Bcl-2 ratio is a critical determinant of apoptosis susceptibility. An increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2 would shift the cellular balance towards apoptosis.

Cell Cycle Arrest

The extensive DNA damage caused by F10 triggers cell cycle checkpoints, leading to cell cycle arrest. This prevents cells with damaged DNA from progressing through the cell cycle and proliferating. While the precise phase of arrest can be cell-type dependent, the accumulation of DNA damage often leads to arrest at the G2/M phase.

Quantitative Data

Table 1: In Vitro Cytotoxicity of F10 (IC50 Values)

| Cell Line | Cancer Type | IC50 (nM) |

| Jurkat | T-cell Acute Lymphoblastic Leukemia | Low nanomolar |

| B6 ALL | Acute Lymphoblastic Leukemia | ~1 nM |

| SUP-B15 | Acute Lymphoblastic Leukemia | ~1 nM |

| A549 | Lung Carcinoma | 11 |

| COLO 205 | Colorectal Adenocarcinoma | 96 |

| PC3 | Prostate Cancer | Low nanomolar |

| Various AML cell lines | Acute Myeloid Leukemia | 3.4 - 21.5 |

Data compiled from multiple preclinical studies.

Table 2: Induction of Apoptosis by F10 in Acute Lymphoblastic Leukemia (ALL) Cells

| Cell Line | Treatment | % Non-Apoptotic Cells |

| B6 ALL | Control | ~95% |

| F10 (1 nM) | ~40% | |

| SUP-B15 ALL | Control | ~90% |

| F10 (1 nM) | ~30% |

Data represents the percentage of viable (Annexin V and PI negative) cells after 72 hours of treatment.

Experimental Protocols

MTT Assay for Cell Viability

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Drug Treatment: Treat cells with a serial dilution of F10 for 72 hours. Include a vehicle-only control.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis

-

Protein Extraction: Treat cells with F10 for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-15% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., cleaved caspase-8, cleaved caspase-3, PARP, Bax, Bcl-2, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Cell Cycle Analysis:

-

Cell Fixation: Treat cells with F10, harvest, and fix in cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells and resuspend in PBS containing propidium iodide (PI) and RNase A.

-

Analysis: Analyze the DNA content by flow cytometry. The percentages of cells in G0/G1, S, and G2/M phases are determined based on the DNA histogram.

Apoptosis Analysis (Annexin V/PI Staining):

-

Staining: Treat cells with F10, harvest, and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI).

-

Incubation: Incubate in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells are Annexin V positive and PI negative, while late apoptotic/necrotic cells are positive for both.

Visualizations

References

F10 Compound: A Technical Guide to Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

F10, also known as FdUMP[1], is a novel polymeric fluoropyrimidine that has demonstrated significant potential as a next-generation anticancer agent. Structurally, it is a 10-mer oligodeoxynucleotide composed of 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) units. This unique polymeric structure allows for a distinct mechanism of action and an improved therapeutic profile compared to traditional fluoropyrimidine drugs like 5-fluorouracil (5-FU). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological activity of F10, including detailed experimental protocols and quantitative data to support further research and development.

Introduction: The Rationale for F10 Development

Standard fluoropyrimidine therapies, such as 5-FU, are mainstays in the treatment of various solid tumors, including colorectal, breast, and head and neck cancers. Their primary mechanism of action involves the intracellular conversion to FdUMP, which inhibits thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine, leading to "thymineless death" in rapidly dividing cancer cells. However, the clinical efficacy of 5-FU is often limited by inefficient conversion to its active metabolite and off-target effects leading to systemic toxicity.

F10 was designed to overcome these limitations. As a pre-formed polymer of the active metabolite FdUMP, F10 circumvents the need for intracellular enzymatic activation, leading to more efficient and sustained inhibition of TS. Furthermore, F10 exhibits a dual mechanism of action by also poisoning topoisomerase I (Top1), an enzyme crucial for relieving DNA torsional stress during replication and transcription. This dual-targeting approach results in enhanced cytotoxicity in cancer cells and a wider therapeutic window.[2]

Synthesis of F10 (FdUMP[1])

The synthesis of F10 is achieved through solid-phase phosphoramidite chemistry, a standard method for oligonucleotide synthesis. The key precursor is the 5'-O-(4,4'-dimethoxytrityl)-5-fluoro-2'-deoxyuridine-3'-O-(cyanoethyl-N,N-diisopropyl phosphoramidite), which is prepared and then used in an automated DNA synthesizer to assemble the 10-mer oligodeoxynucleotide.

Experimental Protocol: Synthesis of F10

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-5-fluoro-2'-deoxyuridine-3'-O-(cyanoethyl-N,N-diisopropyl phosphoramidite)

-

Controlled pore glass (CPG) solid support

-

Anhydrous acetonitrile

-

Deblocking solution (e.g., trichloroacetic acid in dichloromethane)

-

Activator solution (e.g., 1H-tetrazole in acetonitrile)

-

Capping solution (e.g., acetic anhydride and N-methylimidazole)

-

Oxidizing solution (e.g., iodine in THF/water/pyridine)

-

Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide)

-

Automated DNA synthesizer

Procedure:

-

Solid Support Preparation: The synthesis is initiated on a controlled pore glass (CPG) solid support, to which the first 5-fluoro-2'-deoxyuridine nucleoside is attached.

-

Synthesis Cycle (repeated 9 times): a. Deblocking: The 5'-dimethoxytrityl (DMT) protecting group is removed from the support-bound nucleoside using a solution of trichloroacetic acid in dichloromethane. b. Coupling: The phosphoramidite of 5-fluoro-2'-deoxyuridine is activated with 1H-tetrazole and coupled to the free 5'-hydroxyl group of the support-bound nucleoside. c. Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping solution to prevent the formation of deletion mutants. d. Oxidation: The newly formed phosphite triester linkage is oxidized to a more stable phosphate triester using an iodine solution.

-

Cleavage and Deprotection: After the final synthesis cycle, the oligodeoxynucleotide is cleaved from the CPG support, and all protecting groups are removed by treatment with concentrated ammonium hydroxide.

-

Purification: The crude F10 is purified by high-performance liquid chromatography (HPLC).

-

Characterization: The identity and purity of the final product are confirmed by mass spectrometry and HPLC analysis.

Biological Activity and Mechanism of Action

F10 exhibits potent cytotoxic activity against a broad range of cancer cell lines, often with significantly lower IC50 values compared to 5-FU. Its enhanced efficacy stems from its dual mechanism of action targeting both thymidylate synthase and topoisomerase I.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the 50% inhibitory concentration (IC50) values of F10 in various human cancer cell lines compared to 5-fluorouracil (5-FU).

| Cell Line | Cancer Type | F10 IC50 (nM) | 5-FU IC50 (µM) | Reference |

| HL60 | Acute Myeloid Leukemia | 3.4 | >10 | [3] |

| Molm-13 | Acute Myeloid Leukemia | 21.5 | >10 | |

| Jurkat | Acute Lymphocytic Leukemia | 15.2 | >10 | |

| HCT-116 | Colorectal Cancer | ~10 | 2.94 | |

| HT-29 | Colorectal Cancer | ~50 | 6.3 | |

| DT40 (wild-type) | Chicken B-cell Lymphoma | 0.67 | 2.94 |

Experimental Protocols for Biological Assays

Materials:

-

Cancer cell lines

-

Complete culture medium

-

96-well plates

-

F10 and 5-FU stock solutions

-

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

-

Luminometer

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2.

-

Drug Treatment: Prepare serial dilutions of F10 and 5-FU in complete culture medium. Add 100 µL of the drug solutions to the respective wells. Include vehicle-only control wells.

-

Incubation: Incubate the plates for 72 hours at 37°C and 5% CO2.

-

Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well. Mix for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by plotting the percentage of viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Materials:

-

Tumor cell lysates

-

[5-³H]dUMP (tritiated deoxyuridine monophosphate)

-

5,10-methylenetetrahydrofolate (CH₂-THF)

-

Assay buffer (e.g., Tris-HCl with MgCl₂ and dithiothreitol)

-

Scintillation vials and scintillation fluid

-

Scintillation counter

Procedure:

-

Lysate Preparation: Prepare cytosolic extracts from tumor cells treated with F10 or control.

-

Reaction Mixture: In a microcentrifuge tube, combine the cell lysate, assay buffer, and CH₂-THF.

-

Initiation of Reaction: Add [5-³H]dUMP to initiate the reaction. The TS-catalyzed conversion of dUMP to dTMP releases tritium (³H) into the aqueous solution as ³H₂O.

-

Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes).

-

Termination of Reaction: Stop the reaction by adding activated charcoal to adsorb the unreacted [5-³H]dUMP.

-

Quantification: Centrifuge the tubes to pellet the charcoal. Transfer the supernatant containing the ³H₂O to a scintillation vial. Add scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the TS activity as the amount of ³H₂O produced per unit time per milligram of protein. Determine the percentage of TS inhibition in F10-treated samples relative to controls.

Materials:

-

Supercoiled plasmid DNA (e.g., pBR322)

-

Purified human Topoisomerase I

-

F10 and Camptothecin (positive control)

-

Reaction buffer (e.g., Tris-HCl, KCl, MgCl₂, EDTA, BSA)

-

Proteinase K

-

Agarose gel and electrophoresis equipment

-

DNA staining dye (e.g., ethidium bromide or SYBR Safe)

-

Gel imaging system

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine supercoiled plasmid DNA, purified Top1, and reaction buffer.

-

Drug Addition: Add F10 or camptothecin at various concentrations. Include a no-drug control.

-

Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow for the formation of Top1-DNA cleavage complexes.

-

Termination and Protein Digestion: Stop the reaction by adding SDS and proteinase K to digest the Top1, leaving the DNA with single-strand breaks where the cleavage complexes were formed.

-

Electrophoresis: Load the samples onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and nicked).

-

Visualization: Stain the gel with a DNA dye and visualize the DNA bands using a gel imaging system.

-

Data Analysis: The stabilization of the Top1 cleavage complex by F10 results in an increase in the amount of nicked (linearized) plasmid DNA compared to the control.

Conclusion and Future Directions

F10 represents a significant advancement in the development of fluoropyrimidine-based cancer therapeutics. Its rational design as a polymer of the active metabolite FdUMP leads to a more efficient and potent dual-targeting of thymidylate synthase and topoisomerase I. The preclinical data strongly support its potential for improved efficacy and a better safety profile compared to conventional drugs like 5-FU. Further investigations, including in vivo studies in various cancer models and eventual clinical trials, are warranted to fully elucidate the therapeutic potential of F10. The development of second-generation polymers, such as CF10, which incorporates modifications to enhance stability and activity, highlights the ongoing efforts to optimize this promising class of anticancer agents.

References

Technical Guide: Molecular Target Identification of the Novel Antitumor Agent-F10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-F10 is a next-generation polymeric fluoropyrimidine that has demonstrated significant potential in preclinical cancer models. It is designed as a polymer of 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP), the active metabolite responsible for the anticancer effects of 5-fluorouracil (5-FU). F10 has been engineered to overcome the limitations of traditional fluoropyrimidines by exhibiting enhanced potency, a superior safety profile, and the ability to circumvent common mechanisms of drug resistance.[1][2] This technical guide provides an in-depth overview of the molecular targets of F10, the experimental methodologies used for their identification, and a summary of its preclinical efficacy.

While the predominant body of research identifies F10 as a polymeric fluoropyrimidine, it is worth noting that the designation "F10" has also been associated with a camptothecin derivative that targets topoisomerase I.[3][4] This guide will focus on the polymeric fluoropyrimidine F10, which is more extensively characterized in the scientific literature.

Molecular Targets and Mechanism of Action

F10 exerts its potent antitumor activity through a dual mechanism of action, targeting two critical enzymes involved in DNA replication and maintenance: Thymidylate Synthase (TS) and Topoisomerase 1 (Top1).[1]

-

Thymidylate Synthase (TS) Inhibition: F10 is designed to efficiently generate FdUMP, which forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This covalent binding inhibits the catalytic activity of TS, an enzyme crucial for the de novo synthesis of deoxythymidine monophosphate (dTMP). The depletion of the dTMP pool leads to an imbalance in deoxynucleotide triphosphates (dNTPs), specifically a lack of deoxythymidine triphosphate (dTTP). This thymine-less state disrupts DNA replication and repair, ultimately inducing a form of programmed cell death known as "thymineless death". Preclinical studies have shown that F10 leads to more complete and sustained TS inhibition compared to 5-FU.

-

Topoisomerase 1 (Top1) Poisoning: In addition to TS inhibition, F10 also functions as a Top1 poison. Topoisomerase 1 is an essential enzyme that relieves torsional stress in DNA during replication and transcription by introducing transient single-strand breaks. F10 interferes with the religation step of the Top1 catalytic cycle, trapping the enzyme in a covalent complex with DNA, known as the Top1 cleavage complex (Top1cc). The accumulation of these Top1ccs leads to the formation of DNA double-strand breaks when they are encountered by the replication machinery, triggering a DNA damage response and subsequent apoptosis.

This dual-targeting mechanism contributes to the high cytotoxicity of F10 in rapidly proliferating cancer cells and its efficacy in overcoming resistance to traditional chemotherapeutic agents.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the mechanism of action of F10 and a general workflow for its characterization.

Figure 1: Mechanism of action of this compound.

Figure 2: Experimental workflow for F10 characterization.

Preclinical Efficacy: Quantitative Data

F10 has demonstrated superior potency compared to 5-FU across various cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: In Vitro Cytotoxicity of F10 vs. 5-FU in Colorectal Cancer Cells

| Cell Line | TP53 Status | F10 IC50 (µM) | 5-FU IC50 (µM) | Fold Improvement (F10 vs. 5-FU) |

| HCT-116 | Wild-type | ~0.1 | ~13.7 | 137 |

| HCT-116 p53-/- | Null | ~0.08 | ~24.3 | 304 |

Data adapted from studies on HCT-116 isogenic cell lines.

Table 2: In Vitro Cytotoxicity of F10 in Various Cancer Cell Lines

| Cell Line | Cancer Type | F10 IC50 (µM) |

| Raji | Burkitt's Lymphoma | 0.002 |

| HCT-116 | Colorectal Carcinoma | 0.003 |

| A549 | Lung Carcinoma | 0.011 |

| LoVo | Colorectal Adenocarcinoma | 0.081 |

Data for the camptothecin derivative F10, which also targets Topoisomerase I.

Detailed Experimental Protocols

1. Cell Viability Assay (IC50 Determination)

This protocol describes the determination of the half-maximal inhibitory concentration (IC50) using a luminescent cell viability assay.

-

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

-

This compound and 5-FU

-

96-well clear-bottom white plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Procedure:

-

Seed cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete medium.

-

Incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of F10 and 5-FU in complete medium.

-

Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle-only wells as a control.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a luminometer.

-

Calculate IC50 values by plotting the percentage of cell viability versus the log of the drug concentration and fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

-

2. Clonogenic Survival Assay

This assay assesses the ability of single cells to proliferate and form colonies after drug treatment.

-

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

This compound and 5-FU

-

6-well plates

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

-

-

Procedure:

-

Seed a low number of cells (e.g., 500 cells) per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with various concentrations of F10 or 5-FU for 72 hours.

-

Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.

-

Incubate the plates for 10-14 days, or until visible colonies are formed in the control wells.

-

Wash the colonies with PBS and fix them with ice-cold methanol for 15 minutes.

-

Stain the colonies with crystal violet solution for 20 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

-

Calculate the surviving fraction for each treatment condition relative to the vehicle-treated control.

-

3. In Vivo Complex of Enzyme (ICE) Bioassay for Top1 Cleavage Complex (Top1cc) Detection

This assay is used to detect the formation of Top1cc in cells treated with Top1 poisons.

-

Materials:

-

Cells treated with F10

-

Lysis buffer (e.g., 1% Sarkosyl in TE buffer)

-

CsCl solution

-

Proteinase K

-

Anti-Top1 antibody

-

SDS-PAGE and Western blotting reagents

-

-

Procedure:

-

Lyse the F10-treated and control cells directly in the culture dish with a lysis buffer.

-

Layer the cell lysates onto a CsCl step gradient and ultracentrifuge to separate DNA-protein complexes from free proteins.

-

Collect the DNA-containing fractions.

-

Digest the samples with Proteinase K to release the DNA.

-

Perform SDS-PAGE on the protein-containing fractions and transfer to a nitrocellulose membrane.

-

Probe the membrane with an anti-Top1 antibody to detect the amount of Top1 covalently bound to DNA. An increased signal in the F10-treated samples compared to the control indicates the trapping of Top1cc.

-

4. Thymidylate Synthase (TS) Activity Assay

This spectrophotometric assay measures the activity of TS by monitoring the conversion of dUMP to dTMP.

-

Materials:

-

Cell lysates from F10-treated and control cells

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM DTT, 50 mM MgCl2)

-

dUMP

-

5,10-methylenetetrahydrofolate

-

Spectrophotometer

-

-

Procedure:

-

Prepare cell extracts from treated and untreated cells.

-

In a quartz cuvette, mix the cell lysate with the reaction buffer.

-

Initiate the reaction by adding dUMP and 5,10-methylenetetrahydrofolate.

-

Monitor the increase in absorbance at 340 nm over time, which corresponds to the oxidation of tetrahydrofolate to dihydrofolate during the conversion of dUMP to dTMP.

-

Calculate the rate of the reaction to determine TS activity. A decrease in the reaction rate in F10-treated samples indicates TS inhibition.

-

This compound represents a significant advancement in fluoropyrimidine-based chemotherapy. Its dual-targeting of thymidylate synthase and topoisomerase 1 provides a powerful mechanism for inducing cancer cell death, while its polymeric structure offers a favorable pharmacokinetic and safety profile. The experimental methodologies outlined in this guide provide a framework for the continued investigation and development of F10 and other novel anticancer agents. The robust preclinical data strongly support the further clinical evaluation of F10 as a promising therapeutic for a range of malignancies.

References

- 1. The applications of the novel polymeric fluoropyrimidine F10 in cancer treatment: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Improved potency of F10 relative to 5-fluorouracil in colorectal cancer cells with p53 mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

In Vitro Cytotoxicity of Antitumor Agent F10: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction: Antitumor agent F10, a novel polymeric fluoropyrimidine, represents a significant advancement in the class of antimetabolite cancer therapies.[1][2] Unlike its predecessor 5-fluorouracil (5-FU), F10 is designed for more efficient generation of DNA-directed metabolites, leading to enhanced antitumor activity and an improved therapeutic window.[1][3] This document provides a comprehensive technical guide on the in vitro cytotoxicity of F10, detailing its mechanism of action, quantitative efficacy across various cancer cell lines, and the experimental protocols used for its evaluation. F10 has demonstrated considerable potency in preclinical models of acute myeloid leukemia, acute lymphocytic leukemia, glioblastoma, and prostate cancer.[1]

Mechanism of Action

F10 exerts its cytotoxic effects through a unique dual-targeting mechanism, which distinguishes it from traditional fluoropyrimidines. The agent simultaneously inhibits thymidylate synthase (TS) and induces the formation of topoisomerase 1 (Top1) cleavage complexes (Top1cc).

-

Thymidylate Synthase (TS) Inhibition: F10 is a polymer of 5-fluoro-2'-deoxyuridine-5'-O-monophosphate (FdUMP), the primary TS-inhibitory metabolite of 5-FU. By directly inhibiting TS, F10 blocks the synthesis of thymidine, leading to a state of "thymineless death" in rapidly proliferating malignant cells. This depletion of the thymidine pool causes uracil misincorporation into DNA, triggering futile repair cycles and DNA damage.

-

Topoisomerase 1 (Top1) Poisoning: The thymineless condition induced by TS inhibition leads to the formation of Top1cc. This results in replication-dependent DNA double-strand breaks, ultimately causing cell cycle arrest and apoptosis.

This dual-action mechanism contributes to F10's high cytotoxicity in cancer cells while showing minimal systemic toxicities in preclinical models.

Quantitative Cytotoxicity Data

F10 has demonstrated significantly greater potency than 5-FU across a range of cancer cell lines. The following tables summarize the available quantitative data on its in vitro efficacy.

Table 1: Comparative Potency of F10 vs. 5-FU in Colorectal Cancer (CRC) Cells

| Cell Line | p53 Status | F10 IC₅₀ (µM) | 5-FU IC₅₀ (µM) | Potency Fold-Increase (F10 vs. 5-FU) |

| HCT-116 | Wild-Type | ~0.05 | ~5.0 | ~100x |

| HCT-116 | p53-/- | ~0.1 | ~10.0 | ~100x |

| R248W/- | Mutant | 0.497 | 69.5 | ~140x |

Data synthesized from studies on HCT-116 and its isogenic cell lines. The increased potency of F10 is maintained regardless of p53 mutational status. F10 remains cytotoxic at sub-micromolar concentrations even in cells highly resistant to 5-FU.

Table 2: Cytotoxicity of F10 in Various Cancer Models

| Cell Line Type | Cancer Model | Key Finding | Reference |

| Prostate Cancer Cells | Prostate Cancer | 600–1500 fold more sensitive to F10 than to 5-FU. | |

| PC3 | Prostate Cancer | F10 at 1 µM eliminated all surviving colonies in clonogenic assays, whereas 5-FU at 10 µM reduced survival by less than 50%. | |

| G48a, SNB-19, U-251 MG | Glioblastoma (GBM) | F10 is highly cytotoxic to GBM cells through its dual-targeting mechanism. | |

| KG1a | Acute Myeloid Leukemia (AML) | 272-fold more potent than doxorubicin. | |

| THP-1 | Acute Myeloid Leukemia (AML) | 1634-fold more potent than AraC. |

Note: Some data points are presented as relative potency due to the format in the source material.

Experimental Protocols

The evaluation of F10's in vitro cytotoxicity involves several standard and specialized assays.

Cell Viability and Cytotoxicity Assay (e.g., MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a range of concentrations of F10 (and/or a comparator drug like 5-FU) for a specified duration (e.g., 72 hours).

-

MTT Incubation: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

-

Data Acquisition: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is calculated as a percentage relative to untreated control cells. IC₅₀ values are determined by plotting viability against drug concentration.

Clonogenic Survival Assay

This assay assesses the ability of a single cell to proliferate and form a colony after drug treatment, providing a measure of long-term cytotoxicity.

-

Cell Treatment: Cells are treated with F10 or 5-FU for a defined period (e.g., 72 hours).

-

Seeding: After treatment, cells are harvested, counted, and seeded at a low density in new culture dishes.

-

Incubation: Plates are incubated for 1-2 weeks until visible colonies are formed.

-

Staining: Colonies are fixed with methanol and stained with crystal violet.

-

Quantification: Colonies containing >50 cells are counted. The surviving fraction is calculated by normalizing the number of colonies in treated samples to that of the untreated control.

DNA Damage and Replication Stress Analysis (DNA Fiber Assay)

This technique is used to directly visualize DNA replication forks and assess parameters like fork velocity and collapse, which are relevant to F10's mechanism.

-

Cell Labeling: Asynchronously growing cells are sequentially pulse-labeled with two different thymidine analogs (e.g., IdU followed by CldU). F10 is added during the second labeling period.

-

Cell Lysis: Labeled cells are harvested and gently lysed on a microscope slide to spread the DNA fibers.

-

Immunostaining: The labeled DNA tracks are stained using specific primary antibodies against IdU and CldU, followed by fluorescently-labeled secondary antibodies.

-

Imaging: Fibers are visualized and captured using fluorescence microscopy.

-

Analysis: The length of the labeled tracks is measured to calculate replication fork velocity. Stalled or terminated forks are quantified to assess replication fork collapse. Studies show F10 significantly decreases replication fork velocity and causes collapse.

Conclusion

Antitumor agent F10 is a highly potent polymeric fluoropyrimidine with a distinct, dual mechanism of action that overcomes key limitations of 5-FU. Its ability to dually target thymidylate synthase and Topoisomerase 1 results in superior in vitro cytotoxicity across a variety of cancer models, including those with chemoresistance markers like p53 mutations. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers engaged in the preclinical evaluation and development of next-generation antimetabolite therapies.

References

- 1. The applications of the novel polymeric fluoropyrimidine F10 in cancer treatment: current evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The applications of the novel polymeric fluoropyrimidine F10 in cancer treatment: current evidence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Improved potency of F10 relative to 5-fluorouracil in colorectal cancer cells with p53 mutations - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Core Active Compounds of F10 Veterinary Disinfectant

Disclaimer: F10 is a brand name for a line of veterinary and over-the-counter disinfectants. It is not a single chemical compound but a formulation. This guide focuses on the core active chemical ingredients commonly found in F10 products: Benzalkonium Chloride and Polyhexanide (PHMB).

Introduction

F10SC Veterinary Disinfectant is a broad-spectrum biocide widely used for its efficacy against bacteria, viruses, fungi, and spores.[1][2][3] Its core antimicrobial activity stems from a synergistic combination of a quaternary ammonium compound (QAC) and a polymeric biguanide.[1] The primary active ingredients identified in F10 formulations are Alkyl Dimethyl Benzyl Ammonium Chloride (Benzalkonium Chloride) and Poly(hexamethylene biguanide) hydrochloride, also known as Polyhexanide (PHMB).[2] This technical guide provides a detailed examination of the chemical structure, properties, and mechanisms of action of these two core components.

Benzalkonium Chloride (BAC)

Benzalkonium Chloride (BAC) is a cationic surfactant and a member of the quaternary ammonium compound class. It is not a single chemical entity but a mixture of alkylbenzyldimethylammonium chlorides, where the alkyl group consists of even-numbered carbon chains of varying lengths, typically C12, C14, and C16. The variation in alkyl chain length influences the compound's antimicrobial potency and spectrum.

Chemical Structure and Properties

The general chemical structure of Benzalkonium Chloride is characterized by a positively charged quaternary nitrogen atom bonded to a benzyl group, two methyl groups, and a long alkyl chain. This amphiphilic nature, with a hydrophilic cationic head and a hydrophobic alkyl tail, allows it to act as a surfactant, disrupting microbial cell membranes.

General Chemical Formula: C₆H₅CH₂N(CH₃)₂RCl, where R is an alkyl group (e.g., C₁₂H₂₅, C₁₄H₂₉).

Table 1: Physicochemical Properties of Benzalkonium Chloride

| Property | Value | References |

| CAS Number | 8001-54-5, 63449-41-2, 68424-85-1 | |

| Appearance | White or yellowish powder; colorless to pale yellow solutions | |

| Molecular Formula | Variable (mixture) | |

| Molar Mass | Variable (mixture) | |

| Solubility | Very soluble in water, ethanol, and acetone | |

| Density | ~0.98 g/cm³ | |

| pH (of solutions) | Neutral to slightly alkaline |

Mechanism of Antimicrobial Action

The primary mechanism of action for Benzalkonium Chloride is the disruption of microbial cell membranes. As a cationic molecule, it is electrostatically attracted to the negatively charged components of microbial cell surfaces, such as phospholipids and proteins.

The process unfolds as follows:

-

Adsorption and Binding: The positively charged cationic head of the BAC molecule binds to the negatively charged microbial cell surface.

-

Membrane Disruption: The hydrophobic alkyl chain penetrates the lipid bilayer of the cell membrane.

-

Increased Permeability: This insertion disrupts the structural integrity of the membrane, leading to increased permeability.

-

Leakage of Cellular Contents: Essential intracellular components, such as ions, enzymes, and nucleotides, leak out of the cell.

-

Enzyme Inhibition: Once inside the cell, BAC can also denature proteins and inhibit critical enzyme activity, further disrupting metabolic processes.

This multi-targeted action ultimately leads to cell lysis and death. Gram-positive bacteria are generally more susceptible to BAC than Gram-negative bacteria.

Caption: Mechanism of action for Benzalkonium Chloride against microbial cells.

Polyhexanide (Polyhexamethylene Biguanide, PHMB)

Polyhexanide, also known as Polyhexamethylene biguanide (PHMB), is a cationic polymer used as a broad-spectrum antiseptic and disinfectant. It is a polydisperse mixture of polymers, meaning it consists of chains of varying lengths.

Chemical Structure and Properties

PHMB is a polymer composed of repeating biguanide units linked by hexamethylene hydrocarbon chains. This structure gives the molecule both hydrophilic (biguanide groups) and hydrophobic (hexamethylene chains) properties, which is crucial for its interaction with microbial membranes. The average degree of polymerization is typically around 12-16 repeating units.

General Chemical Formula: (C₈H₁₇N₅)n · nHCl

Table 2: Physicochemical Properties of Polyhexanide (PHMB)

| Property | Value | References |

| CAS Number | 32289-58-0 (as hydrochloride) | |

| Appearance | Colorless, odorless solid/powder | |

| Avg. Molecular Weight | ~2600 g/mol (weight-average) | |

| Chemical Stability | Stable | |

| Solubility | Highly soluble in water |

Mechanism of Antimicrobial Action

PHMB exhibits a dual mechanism of action, targeting both the cell membrane and the cell's genetic material.

-

Membrane Disruption: Similar to BAC, the cationic PHMB polymer is attracted to the negatively charged phospholipids in the bacterial cell membrane. It binds to these phospholipids, causing the membrane to become more rigid and disrupting its structure. This leads to increased membrane permeability and leakage of cytoplasmic contents, ultimately resulting in cell death.

-

DNA Interaction: Unlike many QACs, PHMB can translocate across the cell membrane. Once inside the cell, it interacts with and condenses the bacterial DNA or chromosomes. This interaction can block DNA replication and repair processes, preventing the cell from growing and reproducing.

This dual-action approach makes the development of microbial resistance to PHMB less likely.

Caption: Dual mechanism of action for Polyhexanide (PHMB).

Experimental Protocols

Synthesis of Core Compounds

The synthesis of BAC is typically achieved through the N-alkylation of a tertiary amine with an alkyl halide, a process known as the Menshutkin reaction.

-

Reactant Preparation: An N,N-dimethylalkylamine (e.g., N,N-dimethyldodecylamine) is dissolved in a suitable polar aprotic solvent, such as acetonitrile.

-

Addition of Alkylating Agent: An equimolar amount of benzyl chloride is added to the solution.

-

Reaction: The mixture is stirred at room temperature. The reaction can proceed for several hours (e.g., 10-24 hours). Progress can be monitored using thin-layer chromatography (TLC).

-

Isolation: Upon completion, the solvent is evaporated under reduced pressure.

-

Purification: The crude product is washed with a non-polar solvent (e.g., diethyl ether) to remove unreacted starting materials and then purified by recrystallization, often from a solvent mixture like acetone/acetonitrile.

PHMB is commonly synthesized via a polycondensation reaction.

-

Reactant Preparation: The synthesis often involves the reaction of 1,6-hexamethylenediamine with sodium dicyanamide or similar precursors.

-

Polycondensation Reaction: The reactants are heated in a suitable solvent or in a melt phase. For example, reacting 1,6-hexamethylenediamine hydrochloride with dicyandiamide at high temperatures (e.g., 170°C). The reaction produces a mixture of oligomers of varying chain lengths.

-

Neutralization/Salt Formation: The resulting polymer is typically neutralized with an acid, such as hydrochloric acid, to form the hydrochloride salt, which is the common commercial form.

-

Purification: The final product is purified to remove unreacted monomers and by-products.

Antimicrobial Efficacy Testing

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a standardized incubation period. The broth microdilution method is a common procedure.

-

Prepare Disinfectant Dilutions: A series of twofold serial dilutions of the test compound (e.g., BAC or PHMB) are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) in the wells of a 96-well microtiter plate.

-

Prepare Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) is prepared, typically adjusted to a turbidity of 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Each well containing the diluted disinfectant is inoculated with the standardized microbial suspension.

-

Controls:

-

Positive Control: A well containing only the growth medium and the inoculum (no disinfectant) to ensure the microorganism is viable.

-

Negative Control: A well containing only the growth medium to check for sterility.

-

-

Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 30-35°C for 18-24 hours for bacteria).

-

Reading Results: After incubation, the wells are visually inspected for turbidity (cloudiness), which indicates microbial growth. The MIC is the lowest concentration of the disinfectant in a well that remains clear (no visible growth).

Caption: General experimental workflow for a Minimum Inhibitory Concentration (MIC) assay.

References

An In-depth Technical Guide to the Core Signaling Pathway Modulation by Antitumor Agent-F10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antitumor agent-F10 is a novel polymeric fluoropyrimidine drug candidate demonstrating significant anticancer activity in multiple preclinical models.[1][2] This technical guide provides a comprehensive overview of the core signaling pathways modulated by F10, its mechanism of action, and relevant experimental data. It is intended for researchers, scientists, and professionals involved in drug development. F10 has shown promise in treating various malignancies, including acute myeloid leukemia, acute lymphocytic leukemia, glioblastoma, and prostate cancer.[1] It is designed to offer an improved therapeutic window compared to traditional fluoropyrimidine drugs like 5-fluorouracil (5-FU) by exhibiting high cytotoxicity toward malignant cells with minimal systemic toxicities.[1][2]

It is important to note that the designation "F10" has also been used for a camptothecin derivative. This guide will focus exclusively on the polymeric fluoropyrimidine F10 due to the extensive preclinical data available on its unique signaling pathway modulation.

Core Mechanism of Action: Dual Targeting of Thymidylate Synthase (TS) and Topoisomerase 1 (Top1)

The primary mechanism of F10's antitumor activity lies in its dual targeting of two critical enzymes involved in DNA synthesis and maintenance: Thymidylate Synthase (TS) and Topoisomerase 1 (Top1). This dual-action mechanism distinguishes F10 from conventional fluoropyrimidines and contributes to its enhanced potency.

Thymidylate Synthase (TS) Inhibition

F10 is metabolized to generate metabolites that are potent inhibitors of thymidylate synthase. TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a necessary precursor for DNA replication. Inhibition of TS leads to a depletion of the dTMP pool, resulting in what is known as "thymineless death," a state that triggers apoptosis in rapidly dividing cancer cells. F10 treatment leads to highly efficient and sustained TS inhibition. In preclinical studies, the overall sensitivity to F10 has been shown to inversely correlate with TS expression.

Topoisomerase 1 (Top1) Poisoning

In addition to TS inhibition, F10 acts as a Top1 poison. Topoisomerase 1 alleviates torsional stress during DNA replication and transcription by creating transient single-strand breaks. F10 metabolites trap the Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of DNA-protein crosslinks, which are converted into DNA double-strand breaks during DNA replication, ultimately triggering cell death. A COMPARE analysis of the NCI 60 cell line screen data for F10 showed a correlation with known Top1 poisons like camptothecin.

Downstream Signaling and Cellular Effects

The dual inhibition of TS and Top1 by F10 initiates a cascade of downstream cellular events, culminating in cancer cell death.

DNA Damage and Replication Stress

F10's mechanism of action leads to significant DNA damage. By inhibiting TS and poisoning Top1, F10 induces replication stress. DNA fiber analysis has shown that F10 decreases replication fork velocity and causes replication fork collapse at concentrations 1000-fold lower than 5-FU. This replication-mediated DNA damage is a key contributor to F10's cytotoxicity. The resulting DNA damage activates the intra-S-phase checkpoint, leading to the phosphorylation of Chk1.

Apoptosis Induction

F10 induces apoptosis through both intrinsic and extrinsic pathways. The extensive DNA damage and cellular stress caused by TS inhibition and Top1 poisoning are potent triggers for the intrinsic apoptotic pathway. Furthermore, F10 has been shown to activate the extrinsic apoptotic pathway in acute myeloid leukemia (AML) cells. Interestingly, this activation does not involve increased expression of Fas or Fas ligand, but rather promotes their localization in lipid rafts, thereby modulating their activity.

Quantitative Data Summary

The following tables summarize the quantitative data from preclinical studies of this compound.

Table 1: In Vitro Cytotoxicity of F10

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Raji | Burkitt's lymphoma | 0.002 | |

| HCT116 | Colorectal carcinoma | 0.003 | |

| A549 | Lung carcinoma | 0.011 | |

| Lovo | Colorectal adenocarcinoma | 0.081 |

Note: The IC50 values in this table are for the camptothecin derivative F10, as specific IC50 values for the polymeric fluoropyrimidine F10 were not detailed in the provided search results, though it is stated to be cytotoxic at nanomolar levels.

Table 2: In Vivo Efficacy of F10 in Xenograft Models

| Cancer Model | Dosing Regimen | Outcome | Reference |

| PC3 Prostate Cancer Xenograft | 40 mg/kg, IV, 3 times/week for 5 weeks | Significant survival advantage (18 days median survival increase vs. control, p < 0.001) | |

| Raji Burkitt's Lymphoma Xenograft | 2.0 and 4.0 mg/kg, Intraperitoneal | Complete inhibition of tumor growth | |

| HCT116 Colorectal Xenograft | 0.5, 2.0, and 8.0 mg/kg, Oral | Remarkable suppression of tumor growth |

Note: The Raji and HCT116 xenograft data pertain to the camptothecin derivative F10.

Experimental Protocols

Detailed experimental protocols were not available in the provided search results. However, based on the described experiments, the following methodologies are central to the investigation of F10's activity.

Cell Viability and Clonogenic Assays

These assays are used to determine the cytotoxic effects of F10 on cancer cell lines.

-

Principle: Cells are treated with varying concentrations of F10. Cell viability can be assessed using assays like MTT or by direct cell counting. For clonogenic assays, the ability of single cells to form colonies after treatment is evaluated.

-

General Protocol:

-

Seed cells at a low density in multi-well plates.

-

Treat with a range of F10 concentrations for a specified period (e.g., 72 hours).

-

For viability assays, add the detection reagent (e.g., MTT) and measure the absorbance.

-

For clonogenic assays, replace the drug-containing medium with fresh medium and incubate until colonies are formed.

-

Fix, stain, and count the colonies to determine the surviving fraction.

-

Western Blotting for Protein Expression

This technique is used to measure the levels of specific proteins, such as TS, to understand the molecular effects of F10.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then detected using specific antibodies.

-

General Protocol:

-

Lyse F10-treated and control cells to extract proteins.

-

Determine protein concentration using a BCA or Bradford assay.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody against the protein of interest (e.g., TS, p-Chk1).

-

Wash and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

-

Add a chemiluminescent substrate and detect the signal using an imaging system.

-

Thymidylate Synthase (TS) Activity Assay

This assay measures the enzymatic activity of TS in cells following F10 treatment.

-

Principle: The assay typically measures the conversion of [³H]-dUMP to [³H]-dTMP.

-

General Protocol:

-

Prepare cell extracts from F10-treated and control cells.

-

Incubate the extracts with a reaction mixture containing [³H]-dUMP and other necessary cofactors.

-

Stop the reaction and separate the substrate from the product using charcoal precipitation.

-

Measure the radioactivity of the product using a scintillation counter to determine TS activity.

-

DNA Fiber Analysis

This technique is used to visualize and measure the dynamics of DNA replication at the single-molecule level.

-

Principle: Cells are sequentially pulse-labeled with two different halogenated nucleotides (e.g., IdU and CldU). DNA is then extracted, stretched on a glass slide, and the labeled tracks are visualized by immunofluorescence.

-

General Protocol:

-

Treat cells with F10.

-

Pulse-label the cells with IdU, followed by a wash and a second pulse-label with CldU.

-

Harvest the cells and lyse them on a microscope slide to stretch the DNA fibers.

-

Fix the DNA fibers.

-

Denature the DNA and perform immunodetection using primary antibodies against IdU and CldU, followed by fluorescently labeled secondary antibodies.

-

Image the fibers using a fluorescence microscope and measure the length of the labeled tracks to determine replication fork velocity and stalling.

-

Visualizations: Signaling Pathways and Workflows

Caption: F10's dual-targeting mechanism leading to apoptosis.

Caption: Workflow for preclinical evaluation of F10.

Caption: F10-mediated induction of apoptotic pathways.

Conclusion

This compound represents a significant advancement in fluoropyrimidine-based chemotherapy. Its unique dual-targeting mechanism of action against both thymidylate synthase and topoisomerase 1 results in enhanced cytotoxicity in malignant cells through the induction of profound DNA damage and replication stress. The preclinical data strongly support its potential as a potent anticancer agent with a favorable safety profile. Further research, including clinical trials, is warranted to fully elucidate its therapeutic potential in various cancer types. This guide provides a foundational understanding of F10's core signaling modulation to aid in these future research and development endeavors.

References

Early Preclinical Studies of Antitumor Agent-F10: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Antitumor agent-F10 is a hypothetical compound presented for illustrative purposes. The data, protocols, and pathways described herein are representative of early preclinical oncology research but do not pertain to a specific real-world agent.

Introduction

This compound is a novel, selective small molecule inhibitor targeting the pro-survival protein B-cell lymphoma 2 (Bcl-2). Overexpression of Bcl-2 is a common feature in various hematological malignancies and solid tumors, where it sequesters pro-apoptotic proteins and prevents programmed cell death. F10 is designed to bind with high affinity to the BH3-binding groove of Bcl-2, liberating pro-apoptotic partners and triggering the intrinsic apoptotic cascade. This whitepaper summarizes the key findings from early preclinical investigations, including in vitro efficacy, in vivo pharmacodynamics, and preliminary safety assessments.

In Vitro Efficacy and Selectivity

The primary in vitro studies were designed to assess the potency of F10 in Bcl-2-dependent cancer cell lines and to determine its selectivity against other Bcl-2 family proteins.

Quantitative Data Summary

| Assay Type | Cell Line | Metric | F10 Value | Control (Doxorubicin) Value |

| Cell Viability | RS4;11 (B-ALL) | IC50 | 8.5 nM | 25.2 nM |

| Cell Viability | Toledo (DLBCL) | IC50 | 12.1 nM | 30.8 nM |

| Cell Viability | H146 (SCLC) | IC50 | 20.4 nM | 45.1 nM |

| Cell Viability | K562 (CML, Bcl-2 low) | IC50 | > 10 µM | 98.7 nM |

| Apoptosis Induction | RS4;11 | % Annexin V+ (at 10 nM) | 78.2% | 45.6% |

| Binding Affinity | Recombinant Bcl-2 | Ki | 0.89 nM | N/A |

| Binding Affinity | Recombinant Bcl-xL | Ki | 2.1 µM | N/A |

| Binding Affinity | Recombinant Mcl-1 | Ki | > 15 µM | N/A |

Table 1: In Vitro Activity and Selectivity of this compound.

Key Experimental Protocols

2.2.1 Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of F10 in various cancer cell lines.

-

Method: Cancer cell lines were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight. Cells were then treated with a 10-point serial dilution of F10 (0.1 nM to 20 µM) or a control compound for 72 hours. Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega), which measures ATP levels. Luminescence was read on a plate reader, and data were normalized to vehicle-treated controls. IC50 values were calculated using a four-parameter logistic regression model in GraphPad Prism.

2.2.2 Apoptosis Assay (Annexin V Staining)

-

Objective: To quantify the induction of apoptosis by F10.

-

Method: RS4;11 cells were treated with 10 nM of F10 or vehicle control for 24 hours. Following treatment, cells were harvested, washed with cold PBS, and resuspended in 1X Annexin V Binding Buffer. FITC-conjugated Annexin V and propidium iodide (PI) were added according to the manufacturer's protocol (BD Biosciences). Samples were incubated for 15 minutes in the dark and analyzed by flow cytometry. The percentage of Annexin V positive cells (early and late apoptosis) was quantified.

In Vivo Efficacy in Xenograft Models

The antitumor activity of F10 was evaluated in a subcutaneous xenograft model using the RS4;11 cell line.

Quantitative Data Summary

| Model | Treatment Group | Dose & Schedule | Tumor Growth Inhibition (TGI) at Day 21 | Mean Tumor Volume (mm³) at Day 21 | Body Weight Change |

| RS4;11 Xenograft | Vehicle | N/A | 0% | 1542 ± 188 | +2.1% |

| RS4;11 Xenograft | F10 | 50 mg/kg, PO, QD | 85.7% | 221 ± 45 | -1.5% |

| RS4;11 Xenograft | F10 | 100 mg/kg, PO, QD | 98.2% (Regression) | 28 ± 12 | -4.8% |

Table 2: In Vivo Antitumor Efficacy of F10.

Key Experimental Protocols

3.2.1 Subcutaneous Xenograft Model

-

Objective: To assess the in vivo antitumor efficacy of F10.

-

Method: Female athymic nude mice (6-8 weeks old) were subcutaneously inoculated in the right flank with 5 x 10^6 RS4;11 cells suspended in Matrigel. When tumors reached an average volume of 150-200 mm³, mice were randomized into treatment groups (n=8 per group). F10 was formulated in 0.5% methylcellulose and administered orally (PO) once daily (QD). Tumor volumes were measured twice weekly using digital calipers (Volume = 0.5 x Length x Width²). Body weights were recorded as a measure of general toxicity. The study was terminated on Day 21, and Tumor Growth Inhibition (TGI) was calculated.

Visualizations: Pathways and Workflows

Proposed Mechanism of Action

Caption: Proposed mechanism of F10-induced apoptosis.

In Vivo Efficacy Study Workflow

Caption: Workflow for the RS4;11 xenograft efficacy study.

Conclusion

The early preclinical data for this compound demonstrate potent and selective inhibition of Bcl-2, leading to robust apoptosis in Bcl-2-dependent cancer cell lines. This in vitro activity translates to significant tumor growth inhibition and regression in a relevant in vivo xenograft model. The presented findings support the continued development of F10 as a promising therapeutic candidate for malignancies characterized by Bcl-2 overexpression. Further studies will focus on comprehensive pharmacokinetic profiling, extended toxicology assessments, and evaluation in additional tumor models.

Unraveling F10: A Technical Guide to the Polymeric Fluoropyrimidine Anticancer Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

F10 is a novel polymeric fluoropyrimidine that has demonstrated significant potential as an anticancer agent in preclinical studies. It is a polymer composed of 5-fluoro-2'-deoxyuridine-5'-monophosphate (FdUMP) units.[1] This technical guide provides a comprehensive overview of the available data on the solubility and stability of the F10 compound, alongside detailed descriptions of its dual-mechanism signaling pathways. The information is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of this promising therapeutic candidate.

Physicochemical Properties: Solubility and Stability

Precise quantitative solubility and stability data for the F10 polymer are not extensively published. However, by examining its monomeric unit and related compounds, we can infer its likely characteristics.

Solubility Profile

F10's polymeric nature, being composed of FdUMP monomers, suggests that its solubility is influenced by the properties of these units.[1] The monomer, 5-fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) sodium salt, is soluble in water at a concentration of 50 mg/mL.[2] The related precursor, 5-Fluoro-2'-deoxyuridine, is also soluble in water at 50 mg/mL.[3] While the polymerization of FdUMP into F10 will alter its physicochemical properties, it is reasonable to anticipate that F10 retains some degree of aqueous solubility. Challenges in solubility and delivery are often encountered with nucleic acid-based therapeutics.[4]

Table 1: Solubility Data of F10 Monomer and Related Compounds

| Compound | Solvent | Solubility |

| 5-Fluoro-2'-deoxyuridine 5'-monophosphate (FdUMP) | Water | 50 mg/mL |

| 5-Fluoro-2'-deoxyuridine | Water | 50 mg/mL |

| Polymeric F10 | - | Data not publicly available |

Stability Profile

The stability of F10 is a critical factor for its therapeutic efficacy. While specific degradation kinetics for F10 are not detailed in the available literature, the development of a second-generation compound, CF10, provides insights. CF10 was designed with a cytosine arabinoside (AraC) at the 3'-terminus to improve stability against enzymatic degradation. This suggests that F10 is susceptible to enzymatic breakdown, a key consideration for its in vivo application. The polymeric structure of F10 is intended to enhance its stability compared to traditional fluoropyrimidine drugs like 5-fluorouracil (5-FU).

Table 2: Stability Considerations for F10

| Condition | Observation |

| Enzymatic Degradation | F10 is susceptible to enzymatic degradation. A more stable version, CF10, was developed to address this. |

| General Stability | The polymeric nature of F10 is designed to offer enhanced stability and efficacy compared to monomeric fluoropyrimidines. |

Mechanism of Action and Signaling Pathways

F10 exhibits a unique dual mechanism of action, targeting two critical enzymes involved in cancer cell proliferation: thymidylate synthase (TS) and topoisomerase I (Top1).

2.1. Thymidylate Synthase (TS) Inhibition

F10 is designed for efficient conversion to FdUMP following cellular uptake. FdUMP is a potent suicide inhibitor of thymidylate synthase (TS). TS is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA synthesis and repair. By inhibiting TS, F10 depletes the cellular pool of dTMP, leading to an imbalance of deoxynucleotides and the accumulation of deoxyuridine triphosphate (dUTP). This disruption of DNA synthesis precursors causes "thymineless death," a state of significant DNA damage and replication stress that can trigger apoptosis.

Caption: F10 inhibits thymidylate synthase, leading to DNA damage.

2.2. Topoisomerase I (Top1) Poisoning

In addition to TS inhibition, F10 acts as a topoisomerase I (Top1) poison. Top1 is an essential enzyme that relieves torsional stress in DNA during replication and transcription by creating transient single-strand breaks. F10, after its metabolic incorporation into DNA in the form of FdUTP, interferes with the re-ligation step of the Top1 catalytic cycle. This results in the formation of stable Top1-DNA cleavage complexes (Top1cc), which are a form of DNA damage. The accumulation of these complexes can lead to replication fork collapse, DNA double-strand breaks, and ultimately, apoptosis.

Caption: F10 poisons Topoisomerase I, inducing apoptosis.

Experimental Protocols

While specific, detailed experimental protocols for F10 are proprietary, this section outlines general methodologies for assessing the solubility and stability of a polymeric compound like F10.

3.1. Solubility Assessment

Objective: To determine the solubility of F10 in various aqueous and organic solvents relevant to pharmaceutical development.

Materials:

-

F10 compound

-

Solvents: Purified water, phosphate-buffered saline (PBS), dimethyl sulfoxide (DMSO), ethanol

-

Vials, magnetic stirrer, analytical balance, sonicator

-

High-performance liquid chromatography (HPLC) system with a suitable detector (e.g., UV)

Protocol:

-

Preparation of Saturated Solutions:

-

Add an excess amount of F10 to a known volume of each solvent in a vial.

-

Stir the mixtures at a constant temperature (e.g., 25°C and 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached. Sonication can be used to aid dispersion.

-

-

Sample Collection and Preparation:

-

Centrifuge the vials to pellet the undissolved solid.

-

Carefully collect an aliquot of the supernatant.

-

Filter the supernatant through a 0.22 µm filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable mobile phase for HPLC analysis.

-

-

Quantification by HPLC:

-

Develop and validate an HPLC method for the quantification of F10.

-

Prepare a standard curve of F10 at known concentrations.

-

Inject the diluted samples and standards into the HPLC system.

-

Determine the concentration of F10 in the saturated solutions by comparing their peak areas to the standard curve.

-

-

Data Reporting:

-

Express the solubility in units such as mg/mL or µg/mL.

-

Caption: Workflow for determining F10 solubility.

3.2. Stability Assessment

Objective: To evaluate the stability of F10 under various conditions (e.g., pH, temperature, in the presence of enzymes).

Materials:

-

F10 compound

-

Buffers of different pH values (e.g., pH 4, 7.4, 9)

-

Relevant enzymes (e.g., nucleases, phosphatases)

-

Temperature-controlled incubators

-

HPLC system

Protocol:

-

Sample Preparation:

-

Prepare solutions of F10 at a known concentration in the different buffers.

-

For enzymatic stability, add the relevant enzymes to the F10 solutions.

-

-

Incubation:

-

Incubate the samples at various temperatures (e.g., 4°C, 25°C, 37°C, 50°C).

-

At predetermined time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), withdraw aliquots from each sample.

-

-

Analysis:

-

Immediately analyze the aliquots by a stability-indicating HPLC method that can separate F10 from its potential degradation products.

-

Quantify the remaining percentage of intact F10 at each time point.

-

-

Data Analysis:

-

Plot the percentage of F10 remaining versus time for each condition.

-

Determine the degradation kinetics and calculate the half-life (t½) of F10 under each condition.

-

Caption: Workflow for assessing F10 stability.

Conclusion

The polymeric fluoropyrimidine F10 represents a promising advancement in cancer chemotherapy due to its dual mechanism of action and potentially improved therapeutic window compared to existing fluoropyrimidines. While comprehensive public data on its solubility and stability are limited, this guide provides an overview based on the properties of its constituent monomer and related compounds, alongside its known mechanisms of action. The outlined experimental protocols offer a foundational approach for researchers to further characterize this and similar polymeric drug candidates. Further investigation into the specific physicochemical properties of F10 will be crucial for its continued development and potential translation into clinical applications.

References

In-Depth Technical Guide: Antitumor Agent-F10's Effects on Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Antitumor agent-F10, a novel polymeric fluoropyrimidine, has demonstrated significant cytotoxic effects against a broad spectrum of cancer cell lines in preclinical studies. This technical guide provides a comprehensive overview of the core mechanisms, quantitative efficacy, and experimental methodologies related to F10's anticancer activity. F10 exhibits a dual mechanism of action, targeting both thymidylate synthase (TS) and topoisomerase I (Top1), leading to potent inhibition of cell proliferation and induction of apoptosis. This document synthesizes available data on its effects in various cancer models, including acute lymphoblastic leukemia (ALL), prostate cancer, and glioblastoma. Detailed experimental protocols for key assays and a visual representation of the F10 signaling pathway are provided to facilitate further research and development.

Quantitative Data Summary

The cytotoxic potential of this compound has been evaluated across multiple cancer cell lines, consistently demonstrating superior potency compared to the conventional chemotherapeutic agent 5-fluorouracil (5-FU). The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, are summarized below.

| Cell Line | Cancer Type | F10 IC50 (nM) | 5-FU IC50 (nM) | Fold Difference | Reference |

| Jurkat | Acute Lymphoblastic Leukemia | ~10 | >1000 | >100 | [1] |

| B6 ALL | Acute Lymphoblastic Leukemia | 1.48 (average) | >1000 | >1000 | [1] |

| SUP-B15 | Acute Lymphoblastic Leukemia | 1.48 (average) | >1000 | >1000 | [1] |

| PC3 | Prostate Cancer | Sub-nanomolar | Micromolar range | - | [2] |

| C4-2 | Prostate Cancer | Nanomolar | - | - | [2] |

| G48a | Glioblastoma | - | - | - |

Core Mechanism of Action

This compound exerts its potent anticancer effects through a unique dual-targeting mechanism that disrupts critical cellular processes:

-

Thymidylate Synthase (TS) Inhibition: F10 is a potent inhibitor of thymidylate synthase, a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. Inhibition of TS leads to a depletion of the dTMP pool, resulting in "thymineless death," a state that triggers DNA damage and apoptosis.

-

Topoisomerase I (Top1) Poisoning: F10 also functions as a topoisomerase I poison. Top1 is an enzyme that relaxes DNA supercoiling during replication and transcription. F10 traps the Top1-DNA cleavage complex, preventing the re-ligation of the DNA strand. This leads to the accumulation of single-strand breaks, which can be converted into lethal double-strand breaks during DNA replication, ultimately inducing apoptosis.

This dual mechanism of action contributes to the high potency and broad-spectrum activity of F10 against various cancer types.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the efficacy and mechanism of action of this compound.

Cell Viability and Cytotoxicity Assays

a) Clonogenic Survival Assay

This assay assesses the ability of single cells to survive and proliferate to form colonies after treatment with F10, providing a measure of long-term cytotoxicity.

-

Cell Seeding: Cancer cell lines (e.g., PC3 prostate cancer cells) are harvested, counted, and seeded into 6-well plates at a low density (e.g., 200-1000 cells/well) to allow for individual colony formation.

-

Treatment: After allowing the cells to adhere overnight, they are treated with varying concentrations of F10 or a vehicle control for a specified duration (e.g., 72 hours).

-

Incubation: Following treatment, the drug-containing medium is replaced with fresh medium, and the plates are incubated for a period that allows for colony formation (typically 10-14 days).

-

Staining and Counting: Colonies are fixed with a solution of 6% glutaraldehyde and stained with 0.5% crystal violet. Colonies containing at least 50 cells are then counted.

-

Data Analysis: The surviving fraction for each treatment group is calculated by normalizing the number of colonies to that of the untreated control group.

b) MTT Assay

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.

-

Cell Seeding: Cells are seeded in 96-well plates and allowed to attach overnight.

-

Treatment: Cells are treated with a range of F10 concentrations for a defined period (e.g., 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for its conversion to formazan by metabolically active cells.

-

Solubilization: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The IC50 value is then calculated from the dose-response curve.

Mechanism of Action Assays

a) Thymidylate Synthase (TS) Inhibition Assay

This assay measures the enzymatic activity of TS in cell lysates after treatment with F10.

-

Cell Lysis: Jurkat cells, for example, are treated with F10 for various time points (e.g., 8, 16, 24, 48 hours). Cells are then harvested and lysed to obtain cellular extracts.

-

Enzymatic Reaction: The cell lysate is incubated with a reaction mixture containing a radiolabeled substrate, such as [5-³H]dUMP.

-

Measurement of Activity: The activity of TS is determined by measuring the amount of tritiated water released during the conversion of dUMP to dTMP.

-

Data Analysis: The TS activity in F10-treated cells is expressed as a percentage of the activity in untreated control cells.

b) Topoisomerase I (Top1) Cleavage Complex Assay

This assay detects the formation of Top1-DNA cleavage complexes induced by F10.

-

Principle: This assay is based on the principle that Top1 inhibitors stabilize the covalent intermediate formed between Top1 and DNA.

-

DNA Substrate: A 3'-radiolabeled DNA substrate is used.

-